molecular formula C25H28Cl2N4O B12707913 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- CAS No. 142944-44-3

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-

Cat. No.: B12707913
CAS No.: 142944-44-3
M. Wt: 471.4 g/mol
InChI Key: FHMDBURDYMIBDF-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyridoindole core, followed by the introduction of the chloro and piperazinyl substituents. Common synthetic methods include:

    Cyclization reactions: To form the fused ring system.

    Halogenation: To introduce the chloro substituents.

    N-alkylation: To attach the piperazinyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and pressure control: Maintaining optimal conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole: The parent structure without additional substituents.

    6-Chloro-1H-pyrido(3,4-b)indole: A simpler analog with only the chloro substituent.

    1-Piperazinylpropyl derivatives: Compounds with similar piperazinyl side chains.

Uniqueness

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

142944-44-3

Molecular Formula

C25H28Cl2N4O

Molecular Weight

471.4 g/mol

IUPAC Name

6-chloro-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C25H28Cl2N4O/c1-28-23-7-6-19(27)17-22(23)21-8-11-31(25(32)24(21)28)10-3-9-29-12-14-30(15-13-29)20-5-2-4-18(26)16-20/h2,4-7,16-17H,3,8-15H2,1H3

InChI Key

FHMDBURDYMIBDF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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